molecular formula C11H18ClNO B171715 2-(3-Propoxyphenyl)ethanamine CAS No. 103686-13-1

2-(3-Propoxyphenyl)ethanamine

Cat. No.: B171715
CAS No.: 103686-13-1
M. Wt: 215.72 g/mol
InChI Key: CDJFWESZVLIVIS-UHFFFAOYSA-N
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Description

2-(3-Propoxyphenyl)ethanamine is a chemical compound that serves as a building block in the synthesis of various pharmacologically active molecules. The structure of this compound allows for the attachment of different functional groups, making it versatile for chemical modifications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 2-(3-Propoxyphenyl)ethanamine typically involves the reaction of 3-propoxybenzaldehyde with nitromethane to form 3-propoxyphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride to yield this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the use of catalytic hydrogenation for the reduction step, which allows for more efficient and scalable production. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Propoxyphenyl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.

    Reduction: It can be further reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and catalytic hydrogenation are commonly used.

    Substitution: Halogenated compounds and acid chlorides are often used as reagents.

Major Products Formed

    Oxidation: 3-Propoxybenzaldehyde or 3-Propoxyacetophenone.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

2-(3-Propoxyphenyl)ethanamine has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in organic synthesis to create complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological systems.

    Medicine: It serves as an intermediate in the synthesis of pharmacologically active compounds.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-Propoxyphenyl)ethanamine involves its interaction with biological systems, where it can act as a ligand for various receptors or enzymes. The compound may modulate signaling pathways by binding to specific molecular targets, leading to changes in cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-Propoxyphenyl)ethanamine
  • 2-(4-Phenyl-1-naphthyl)ethanamine
  • 1-(4-Ethylphenyl)ethanamine

Uniqueness

2-(3-Propoxyphenyl)ethanamine is unique due to its specific propoxy substitution on the phenyl ring, which imparts distinct chemical and biological properties. This substitution pattern allows for unique interactions with biological targets and provides versatility in chemical modifications.

Properties

IUPAC Name

2-(3-propoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-2-8-13-11-5-3-4-10(9-11)6-7-12/h3-5,9H,2,6-8,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJFWESZVLIVIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103686-13-1
Record name 2-(3-propoxyphenyl)ethan-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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